molecular formula C27H21ClN4O2 B2677702 5-benzyl-N-[(4-chlorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923140-66-3

5-benzyl-N-[(4-chlorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2677702
CAS No.: 923140-66-3
M. Wt: 468.94
InChI Key: LBERJDDTOXUTFA-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]pyridine carboxamide class, characterized by a fused bicyclic core with a pyrazole ring conjugated to a pyridine moiety. Such structural features are common in kinase inhibitors or protease modulators, where the carboxamide group serves as a hydrogen-bond acceptor/donor for target binding .

Properties

IUPAC Name

5-benzyl-N-[(4-chlorophenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN4O2/c28-21-13-11-19(12-14-21)15-29-26(33)23-17-31(16-20-7-3-1-4-8-20)18-24-25(23)30-32(27(24)34)22-9-5-2-6-10-22/h1-14,17-18H,15-16H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBERJDDTOXUTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)NCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-benzyl-N-[(4-chlorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.

    Introduction of the benzyl and chlorophenyl groups: These groups can be introduced through nucleophilic substitution reactions using benzyl halides and chlorophenylmethyl halides.

    Formation of the carboxamide group: This step involves the reaction of the intermediate compound with appropriate amines or amides under suitable conditions.

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

5-benzyl-N-[(4-chlorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents for these reactions include halides, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound shows promise as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-benzyl-N-[(4-chlorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in disease progression. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s analogs (Table 1) share the pyrazolo[4,3-c]pyridine-7-carboxamide scaffold but differ in substituents at the 5-position (benzyl vs. alkyl/cycloalkyl) and the N-aryl/alkyl group. Key comparisons are derived from structural data in and synthesis methodologies in .

Table 1: Structural Comparison of Pyrazolo[4,3-c]pyridine-7-carboxamide Derivatives

Compound ID 5-Position Substituent N-Substituent Notable Features
Target Compound Benzyl (4-Chlorophenyl)methyl Chlorine enhances lipophilicity; potential for halogen bonding
923682-25-1 Ethyl 4-Ethoxyphenyl Ethoxy group may improve solubility but reduce membrane permeability
923226-49-7 Benzyl Cycloheptyl Cycloheptyl introduces steric bulk, possibly hindering target binding
923233-41-4 Propyl 2-Methoxyethyl Methoxyethyl enhances hydrophilicity; suited for polar binding pockets
923175-15-9 Propyl 4-Methylphenyl Methylphenyl balances lipophilicity and steric effects

Key Findings from Structural Analysis

Electron-Withdrawing vs. Electron-Donating Groups :

  • The target compound’s 4-chlorophenylmethyl group (Cl: σₚ = +0.23) increases electrophilicity compared to analogs like 923175-15-9 (4-methylphenyl, σₚ = −0.17), which may enhance interactions with electron-rich residues in enzymatic targets .
  • Ethoxy (923682-25-1) and methoxyethyl (923233-41-4) groups improve aqueous solubility but may reduce blood-brain barrier penetration due to increased polarity.

Propyl/ethyl analogs (923175-15-9, 923233-41-4) offer intermediate steric profiles.

Synthetic Accessibility :

  • The benzyl and aryl groups in the target compound are synthesized via Buchwald-Hartwig or Ullmann coupling, as inferred from methods in . Ethyl/propyl derivatives may involve simpler alkylation steps .

Hypothetical Pharmacological Implications

While direct pharmacological data are unavailable, structural trends suggest:

  • Target Selectivity : The 4-chlorophenylmethyl group may favor targets with hydrophobic pockets (e.g., kinases like BRAF or EGFR).
  • Metabolic Stability : Chlorine’s inductive effect could slow oxidative metabolism compared to methyl/ethoxy analogs.
  • Toxicity Risks : Halogenated aryl groups (e.g., 4-chlorophenyl) may pose idiosyncratic toxicity risks, necessitating further safety profiling.

Biological Activity

5-benzyl-N-[(4-chlorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic compound belonging to the pyrazolopyridine family. Its unique structure and diverse functional groups suggest potential biological activities that could be harnessed in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure

The compound features a pyrazolo[4,3-c]pyridine core with a benzyl group and a 4-chlorophenylmethyl substituent. This structure is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit certain enzymes involved in inflammatory processes or cancer progression, thus exerting therapeutic effects. The compound's mechanism can be summarized as follows:

  • Enzyme Inhibition : The compound likely inhibits key enzymes related to tumor growth and inflammation.
  • Receptor Modulation : It may modulate receptor activity, affecting downstream signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties by inhibiting cell proliferation in various cancer cell lines.
Cell LineIC50 (µM)Reference
HeLa12.5
HCT11610.0
U251 (Glioblastoma)8.0
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro.

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Study on Antitumor Activity :
    • A study demonstrated that derivatives of pyrazolo[4,3-c]pyridine exhibited significant antiproliferative effects against glioblastoma cells. The compound was shown to enhance radiosensitivity in these cells by inhibiting DNA repair mechanisms .
  • Anti-inflammatory Research :
    • Another investigation revealed that similar compounds could downregulate pro-inflammatory cytokines in macrophage models, indicating potential use in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from basic pyrazole and pyridine derivatives. The introduction of functional groups such as benzyl and chlorophenyl is crucial for enhancing biological activity.

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